(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-4-1-10(2-5-11)3-6-13(17)16-8-7-12(15)9-16/h1-6,12H,7-9,15H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHRWWXHQEZHN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound notable for its structural features, including a pyrrolidine ring and a fluorophenyl group. This compound is part of a class of molecules that exhibit potential pharmacological properties due to their ability to interact with various biological targets. The presence of the aminopyrrolidine moiety suggests that it may influence neurotransmitter systems or other cellular pathways, making it of significant interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group is likely to participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Predicted Biological Interactions
Research indicates that this compound may exhibit interactions with several biological targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
- Enzymatic Activity : Possible inhibition or activation of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
-
Neuropharmacological Studies :
- A study demonstrated that similar compounds exhibit significant neuropharmacological activity, suggesting potential applications in treating neurological disorders.
- These compounds were shown to affect neurotransmitter levels in animal models, indicating a possible therapeutic role.
-
Anticancer Activity :
- Research has indicated that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.
-
Antimicrobial Properties :
- Similar structures have been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-Fluoroaniline | Amino group attached to fluorobenzene | Known for its use in dye synthesis | Moderate antibacterial activity |
| 3-Aminopyrrolidine | Pyrrolidine ring with an amino group | Serves as a building block in drug design | Potentially neuroactive |
| 5-Fluoroindole | Indole structure with fluorine substitution | Exhibits significant neuropharmacological activity | Antidepressant effects |
| (E)-N-(4-Fluorophenyl)propenamide | Similar propenamide structure | Potential anti-inflammatory properties | Inhibitory effects on inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
Key Insight: Fluorine substitution consistently improves electronic properties (e.g., HOMO-LUMO gap narrowing) and device efficiency (e.g., DSSCs), while nitrogen-containing groups (e.g., 3-aminopyrrolidine) enhance biological targeting .
Preparation Methods
Enone Formation via Aldol Condensation
A common approach involves the condensation of a 4-fluorobenzaldehyde derivative with a suitable ketone or amine-substituted ketone precursor. This reaction typically proceeds under basic or acidic catalysis to yield the α,β-unsaturated ketone with the desired (E)-geometry.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-fluorobenzaldehyde + acetylpyrrolidine derivative | Aldol condensation to form enone intermediate | Control of temperature and pH critical to favor (E)-isomer |
| 2 | Base catalyst (e.g., NaOH, KOH) or acid catalyst (e.g., HCl) | Facilitate condensation and dehydration | Reaction time optimized for yield |
Introduction of 3-Aminopyrrolidin-1-yl Group
The 3-aminopyrrolidine moiety can be introduced either by:
- Direct nucleophilic substitution on a suitable leaving group attached to the enone scaffold.
- Reductive amination of a ketone precursor with 3-aminopyrrolidine or its protected derivatives.
Patent WO2012170976A2 describes related compounds with pyrrolidinyl substituents introduced via nucleophilic amination on α,β-unsaturated ketones, suggesting similar methods can be applied here.
Reductive Amination Approach
An alternative and efficient method involves reductive amination where a 3-pyrrolidinone derivative is reacted with 4-fluorobenzaldehyde under reductive conditions using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
This method ensures high stereoselectivity and yields of the (E)-configured enone with the aminopyrrolidine substituent.
Process Optimization and Research Findings
- Stereochemical Control: The (E)-configuration is favored thermodynamically and can be enhanced by controlling reaction temperature and solvent polarity.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for nucleophilic substitution steps to enhance reactivity.
- Purification: Crystallization and chromatographic methods are employed to isolate the pure (E)-isomer.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Aldol Condensation + Amination | 4-fluorobenzaldehyde, acetylpyrrolidine, base/acid catalyst | Straightforward, scalable | Requires stereochemical control |
| Reductive Amination | 3-pyrrolidinone, 4-fluorobenzaldehyde, NaBH4 or NaBH(OAc)3 | High stereoselectivity, mild conditions | Sensitive to moisture, requires careful handling |
| Nucleophilic Substitution | Enone intermediate with leaving group, 3-aminopyrrolidine | Direct introduction of amine group | May require protecting groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
